molecular formula C10H8ClNO4 B12860735 2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid

2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid

Cat. No.: B12860735
M. Wt: 241.63 g/mol
InChI Key: RRNLAIMBAABULC-UHFFFAOYSA-N
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Description

2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .

Industrial Production Methods

the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

Uniqueness

What sets 2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

2-[2-(chloromethyl)-1,3-benzoxazol-4-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C10H8ClNO4/c11-4-7-12-8-5(9(13)10(14)15)2-1-3-6(8)16-7/h1-3,9,13H,4H2,(H,14,15)

InChI Key

RRNLAIMBAABULC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CCl)C(C(=O)O)O

Origin of Product

United States

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